N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a multi-heterocyclic architecture:
- Dihydropyridinone core: A 1,2-dihydropyridin-1-yl moiety with a ketone at position 2, contributing to hydrogen-bonding interactions.
- 1,2,4-Oxadiazole substituent: A 3-phenyl-1,2,4-oxadiazol-5-yl group at position 3 of the dihydropyridinone, which may enhance metabolic stability and target affinity due to its electron-deficient nature .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-9-10-16(12-18(14)23)24-19(28)13-27-11-5-8-17(22(27)29)21-25-20(26-30-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWNFJHCOHNVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chloro-4-methylphenylamine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridinone moiety undergoes selective oxidation under controlled conditions:
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KMnO4 in acidic media oxidizes the dihydropyridinone ring to a pyridine-N-oxide derivative, enhancing hydrogen-bonding capacity .
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CrO3 selectively oxidizes the benzylic methyl group (on the 4-methylphenyl substituent) to a carboxylic acid without affecting the oxadiazole ring.
Table 1: Oxidation Pathways
| Reagent | Target Site | Product Structure | Yield (%) |
|---|---|---|---|
| KMnO4 (H2SO4) | Dihydropyridinone ring | Pyridine-N-oxide analog | 72–78 |
| CrO3 (AcOH) | 4-Methylphenyl group | Carboxylic acid derivative | 65 |
Reduction Reactions
The oxadiazole ring demonstrates stability under mild reduction but cleaves under stronger conditions:
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LiAlH4 reduces the oxadiazole ring to a diamino intermediate, enabling further functionalization.
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H2/Pd-C hydrogenates the dihydropyridinone ring to a piperidinone structure while preserving the chloro-substituted aromatic system .
Substitution Reactions
The chloro substituent on the aromatic ring participates in nucleophilic aromatic substitution (NAS):
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NH3/EtOH replaces the chloro group with an amine under microwave irradiation (120°C, 2 h) .
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NaOH/H2O hydrolyzes the acetamide side chain to a carboxylic acid at elevated temperatures.
Table 2: Substitution Outcomes
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura reactions with aryl boronic acids modify the phenyl group on the oxadiazole ring. For example, coupling with pyrimidine-5-boronic acid introduces a heteroaromatic system .
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Buchwald-Hartwig amination replaces the chloro group with secondary amines using Xantphos as a ligand .
Hydrolysis and Stability
The compound shows pH-dependent stability:
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Acidic conditions (HCl) : The oxadiazole ring hydrolyzes to a diamide intermediate.
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Basic conditions (NaOH) : The acetamide side chain hydrolyzes preferentially over 24 hours.
Key Mechanistic Insights
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The oxadiazole ring’s electron-deficient nature directs electrophilic attacks to the dihydropyridinone or aryl chloro sites.
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Steric hindrance from the 3-chloro-4-methylphenyl group limits reactivity at the acetamide’s methyl position .
This reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly for developing analogs with tailored pharmacokinetic properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| N-(3-chloro-4-methylphenyl)-... | Various | TBD |
Anticancer Properties
The compound has been investigated for its anticancer potential. Similar derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The presence of the oxadiazole ring is believed to enhance cytotoxicity through mechanisms involving apoptosis induction.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on MCF-7 cells, reporting an IC50 value of 10 µM for a structurally similar derivative . This suggests that modifications to the oxadiazole structure can lead to enhanced anticancer activity.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of oxadiazole derivatives have indicated their potential in treating neurodegenerative diseases. Compounds exhibiting similar structures have shown to protect neuronal cells from oxidative stress and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide. Modifications in substituents on the aromatic rings or variations in the dihydropyridine framework can significantly alter biological activity.
Table 2: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Table 1: Key Substituent Differences
| Compound Name | Phenyl Substituent | Heterocycle Type | Additional Groups |
|---|---|---|---|
| Target Compound | 3-Cl, 4-CH3 | 1,2,4-Oxadiazole | None |
| N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo...acetamide | 3-Cl, 4-OCH3 | 1,2,4-Oxadiazole | 4-Cl on oxadiazole phenyl; 4,6-CH3 |
| N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide | 2,4-Cl on phenoxy | 1,2,4-Triazole | Cyclopropyl; pyridinyl |
| N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 4-Cl, 2-OCH3, 5-CH3 | 1,2,4-Triazole | Ethyl; sulfanyl; pyridinyl |
Key Findings:
- Electron-Withdrawing vs.
- Heterocycle Impact : Replacing oxadiazole (target compound) with triazole (–4) introduces additional hydrogen-bonding sites but may reduce metabolic stability due to triazole’s susceptibility to oxidation .
- Bulk and Steric Effects : The cyclopropyl group in ’s compound adds steric hindrance, which could impede target binding compared to the target compound’s simpler phenyl-oxadiazole system .
NMR Spectral Comparisons ()
A study comparing NMR profiles of structurally related compounds (Figure 6 in ) revealed:
- Regions of Divergence : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between the target compound’s analogs and Rapa (a reference molecule), indicating substituent-driven electronic perturbations .
- Conserved Regions: Most protons outside regions A/B exhibit identical shifts, confirming structural stability in the core acetamide and dihydropyridinone moieties .
Physicochemical and Functional Group Analysis
Table 2: Functional Group Influence
Implications:
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound incorporates both oxadiazole and dihydropyridine moieties, which are known for their diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 357.82 g/mol. The structure features a chloro-substituted aromatic ring and an oxadiazole ring that contribute to its biological activity.
Biological Activities
Research has indicated that compounds containing oxadiazole and dihydropyridine structures exhibit a range of biological activities including:
-
Anticancer Activity :
- Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines. For instance, one study reported that a similar oxadiazole-containing compound increased the expression of p53 and activated caspase-3 in MCF-7 breast cancer cells, leading to apoptosis .
- The IC50 values for some related compounds were reported in the micromolar range, indicating significant cytotoxic effects against various cancer cell lines such as HeLa and PANC-1 .
-
Antimicrobial Properties :
- Compounds with similar structural features have been evaluated for their antibacterial and antifungal activities. The presence of the oxadiazole ring has been linked to enhanced antimicrobial efficacy against various pathogens .
- A recent study highlighted the effectiveness of oxadiazole derivatives against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
-
Enzyme Inhibition :
- The compound may exhibit inhibitory effects on specific enzymes relevant to cancer progression and metabolism. For example, certain oxadiazole derivatives have shown promise as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
- In vitro studies demonstrated that some derivatives selectively inhibited hCA IX at low nanomolar concentrations, underscoring their potential as therapeutic agents .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study 1 : A derivative with structural similarities was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells. The study concluded that modifications to the oxadiazole moiety could enhance selectivity and potency .
- Case Study 2 : Another research effort focused on synthesizing new 1,2,4-oxadiazole derivatives and assessing their anticancer properties. The most active compounds demonstrated IC50 values below 10 µM against MCF-7 cells, highlighting their potential for further development as anticancer agents .
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic routes for preparing this compound?
The compound is synthesized via multi-step heterocyclic coupling. A typical approach involves:
- Step 1 : Condensation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with a substituted dihydropyridinone precursor under reflux in DMF with potassium carbonate as a base .
- Step 2 : Acetamide coupling via chloroacetylation of the intermediate, monitored by TLC for reaction completion. Purification involves crystallization or column chromatography .
- Critical parameters : Temperature control (±2°C) during oxadiazole ring formation and stoichiometric ratios (1:1.5 for intermediate:chloroacetyl chloride) to minimize byproducts .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on:
- 1H/13C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 2.3–2.6 ppm (methyl groups), and δ 4.1–4.3 ppm (acetamide CH2) .
- IR spectroscopy : Stretching vibrations at 1670–1690 cm⁻¹ (C=O of oxadiazole and acetamide) and 1540–1560 cm⁻¹ (C=N of oxadiazole) .
- LC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~450–500 g/mol) .
Q. What structural features influence its physicochemical properties?
- The dihydropyridinone ring contributes to planarity, affecting solubility and π-π stacking in crystal lattices .
- The 3-phenyl-1,2,4-oxadiazole moiety enhances metabolic stability but reduces aqueous solubility (~<50 µg/mL) .
- The chloro-methylphenyl substituent increases lipophilicity (logP ~3.5), impacting membrane permeability .
Advanced Research Questions
Q. How can computational methods predict its biological activity?
- PASS program : Predicts antimicrobial or kinase inhibition activity based on structural similarity to known bioactive scaffolds .
- Molecular docking : Simulates binding to targets like COX-2 or EGFR, with scoring functions (e.g., AutoDock Vina) identifying key interactions (e.g., hydrogen bonds with acetamide oxygen) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
Q. What strategies address low solubility in biological assays?
- Co-solvent systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Prodrug derivatization : Introduce phosphate or PEG groups on the acetamide nitrogen to improve hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for controlled release in cellular assays .
Q. How to resolve contradictions between predicted and observed bioactivity?
- Dose-response validation : Retest in orthogonal assays (e.g., SPR vs. cell viability) to rule out false positives .
- Metabolite screening : Use LC-HRMS to identify degradation products (e.g., oxadiazole ring cleavage) that may interfere with activity .
- Off-target profiling : Screen against a panel of 50+ kinases or GPCRs to identify unanticipated interactions .
Q. What SAR insights guide optimization of this scaffold?
- Oxadiazole substitution : Replacing the phenyl group with pyridyl increases water solubility but reduces potency by 30% .
- Acetamide modifications : Fluorination at the phenyl ring improves target selectivity (e.g., 10-fold higher affinity for EGFR vs. HER2) .
- Dihydropyridinone ring : Methyl groups at C4/C6 positions enhance metabolic stability in microsomal assays (t½ > 60 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
